1,3-dimethyl-1H-pyrazol-5-ol structure and synthesis
1,3-dimethyl-1H-pyrazol-5-ol structure and synthesis
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol: Structure, Synthesis, and Applications
Introduction
1,3-dimethyl-1H-pyrazol-5-ol, also known by its tautomeric name 1,3-dimethyl-5-pyrazolone, is a heterocyclic organic compound that serves as a cornerstone in synthetic and medicinal chemistry. With the CAS Number 5203-77-0 and molecular formula C₅H₈N₂O, this pyrazole derivative is not merely a laboratory chemical but a versatile and highly valued building block for the creation of more complex molecular architectures.[1][2][3] Its significance lies in its role as a "privileged scaffold," a structural framework that is recurrent in a multitude of biologically active compounds.[1] Derivatives synthesized from this core have demonstrated a wide spectrum of therapeutic potential, including potent antimicrobial, anti-inflammatory, anticancer, and antidepressant activities, making it a focal point for researchers and professionals in drug development.[1][4][5]
This guide provides a comprehensive technical overview of 1,3-dimethyl-1H-pyrazol-5-ol, delving into its nuanced structural characteristics, detailing a field-proven synthetic protocol with mechanistic insights, and exploring its reactivity and applications in modern drug discovery.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and inherent chemical properties of 1,3-dimethyl-1H-pyrazol-5-ol is fundamental to its effective application in synthesis.
Tautomerism: A Duality of Structure and Reactivity
One of the most critical features of 1,3-dimethyl-1H-pyrazol-5-ol is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves proton migration between oxygen and nitrogen or carbon atoms. The three principal tautomers are the hydroxyl form (OH-form), the amino or imine form (NH-form), and the methylene form (CH-form).
This tautomeric equilibrium is not static; it is dynamically influenced by the surrounding chemical environment, particularly the solvent.[1] This dynamic nature is pivotal as it dictates the molecule's reactivity. For instance, reactions involving the hydroxyl group occur from the OH-form, while condensation reactions at the 4-position, such as the Knoevenagel condensation, proceed via the CH-form's active methylene group.[1]
Caption: Tautomeric equilibrium of 1,3-dimethyl-1H-pyrazol-5-ol.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1,3-dimethyl-1H-pyrazol-5-ol, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 5203-77-0 | [2] |
| Molecular Formula | C₅H₈N₂O | [2] |
| Molecular Weight | 112.13 g/mol | [2][6] |
| IUPAC Name | 2,5-dimethyl-1H-pyrazol-3-one | [6] |
| Synonyms | 5-Hydroxy-1,3-dimethylpyrazole, 1,3-Dimethyl-5-pyrazolone | [2][6] |
| Physical Form | White to yellow to brown solid | |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |
| LogP | 0.43412 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Part 2: Synthesis of 1,3-dimethyl-1H-pyrazol-5-ol
The most robust and widely adopted method for synthesizing pyrazolones is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative. For 1,3-dimethyl-1H-pyrazol-5-ol, the specific reactants are ethyl acetoacetate and methylhydrazine.[7]
Mechanistic Insights
The causality behind this synthetic choice rests on the differential reactivity of the electrophilic centers in ethyl acetoacetate and the nucleophilic centers in methylhydrazine.
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Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of methylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This step is favored over an attack on the ester carbonyl due to the greater partial positive charge on the ketone carbon.
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Hydrazone Formation: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form a stable hydrazone intermediate.
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Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the ester carbonyl carbon.
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Aromatization/Tautomerization: The cyclic intermediate then eliminates a molecule of ethanol. The final product, 1,3-dimethyl-1H-pyrazol-5-ol, is formed after tautomerization to the more stable pyrazolone form. The entire process is an elegant example of a condensation-cyclization cascade.[7]
Field-Proven Experimental Protocol
This protocol is designed to be self-validating, with clear steps and controls to ensure high yield and purity. Yields for this reaction are consistently reported in the range of 66-100%.[7]
Reagents and Materials:
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Ethyl acetoacetate
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Methylhydrazine (or methylhydrazine sulfate)
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Solvent: Absolute Ethanol or Methanol[7]
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Apparatus: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Step-by-Step Procedure:
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Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.
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Initial Charge: Add ethyl acetoacetate (1 equivalent) and absolute ethanol (approx. 2-3 mL per gram of ethyl acetoacetate) to the flask. Begin stirring and allow the solution to cool to 0-5 °C.
-
Reagent Addition (Critical Step): Slowly add methylhydrazine (1 equivalent) dropwise to the cooled solution via the dropping funnel over 30-45 minutes. Causality: The initial reaction is exothermic. A slow, controlled addition at low temperature is crucial to prevent side reactions and ensure the selective formation of the desired hydrazone intermediate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.[7] Maintain reflux for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will typically crystallize out of the solution.
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Purification: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.
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Drying: Dry the purified product under vacuum to obtain 1,3-dimethyl-1H-pyrazol-5-ol as a solid.
Caption: Experimental workflow for the synthesis of 1,3-dimethyl-1H-pyrazol-5-ol.
Part 3: Reactivity and Applications in Drug Development
The synthetic utility of 1,3-dimethyl-1H-pyrazol-5-ol stems from its multiple reactive sites, which allow for diverse chemical transformations.
Key Chemical Reactions
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Alkylation and Acylation: The hydroxyl group of the OH-tautomer readily undergoes nucleophilic substitution. For example, treatment with alkyl halides in the presence of a base yields 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives.[1]
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Knoevenagel Condensation: The active methylene group at the C4 position (in the CH-tautomer) is a key site for C-C bond formation, readily reacting with aldehydes and ketones to build more complex molecular scaffolds.[1]
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Formation of Fused Heterocycles: The compound is a precursor for synthesizing fused bicyclic systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[1]
Prominence in Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[1][4] Derivatives of 1,3-dimethyl-1H-pyrazol-5-ol are actively being investigated for a range of therapeutic applications, underpinned by promising preclinical data.
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Antimicrobial Agents: Novel compounds synthesized from this pyrazole have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger.[1] Some derivatives exhibit minimum inhibitory concentration (MIC) values as low as 4 µg/mL, comparable or superior to standard antibiotics like ciprofloxacin.[1]
-
Mechanism of Action: Molecular docking studies suggest these antimicrobial effects may arise from the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR) in bacteria or N-myristoyltransferase (NMT) in fungi.[1]
-
Broad Therapeutic Scope: Beyond antimicrobials, the pyrazole scaffold is integral to drugs for inflammation, cancer, depression, and obesity, highlighting the vast potential for developing new chemical entities from the 1,3-dimethyl-1H-pyrazol-5-ol core.[1]
Safety Information
As a laboratory chemical, 1,3-dimethyl-1H-pyrazol-5-ol must be handled with appropriate care. It is classified as a hazardous substance.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Use: This product is intended for research and development purposes only and is not for human or veterinary use.[1]
Conclusion
1,3-dimethyl-1H-pyrazol-5-ol is a molecule of profound strategic importance in organic synthesis and drug discovery. Its fascinating tautomeric nature dictates its reactivity, which can be harnessed for a variety of chemical transformations. The well-established and efficient synthesis from ethyl acetoacetate and methylhydrazine makes it readily accessible. As a privileged scaffold, it continues to serve as a valuable starting point for the design and discovery of novel therapeutic agents, promising to address unmet needs in areas from infectious diseases to oncology.
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